Urotensin II (114-124), human TFA
Description
Historical Context and Discovery of Urotensin Peptides
The story of urotensin II began in the 1960s with its initial isolation from the urophysis, a neurosecretory organ in the spinal cord of the teleost fish, Gillichthys mirabilis. nih.govpnas.org For many years, it was considered a hormone exclusive to fish, primarily recognized for its smooth muscle contracting and hypertensive properties. nih.gov The peptide was named for its origin in the urophysis and its potent vasoactive (tensin) effects. pnas.org
A significant breakthrough occurred in 1998 with the identification of the gene for pre-pro-urotensin-II in mammals, confirming the existence of an endogenous mammalian U-II. wikipedia.org This discovery was followed by the isolation of human U-II (hU-II), an 11-amino acid cyclic peptide. medchemexpress.com Subsequent research revealed that the amino acid sequence of U-II is remarkably conserved across vertebrates, particularly the cyclic C-terminal region (-Cys-Phe-Trp-Lys-Tyr-Cys-), which is crucial for its biological activity. physiology.org
Further research into the urotensinergic system led to the discovery of a second endogenous ligand, Urotensin II-Related Peptide (URP). wikipedia.org URP was identified in rats during efforts to locate U-II and was found to be a smaller peptide with similar characteristics, also acting as an agonist for the urotensin receptor. wikipedia.org In humans, both U-II and URP are expressed and are considered endogenous ligands for the urotensin receptor. physiology.orgwikipedia.org
Overview of the Urotensin Receptor (UTR/GPR14)
The biological effects of Urotensin II are mediated through a specific G protein-coupled receptor (GPCR). This receptor was initially identified as an orphan receptor, named GPR14, before U-II was confirmed as its endogenous ligand. medchemexpress.comwikipedia.orgnih.gov Now commonly referred to as the urotensin receptor (UTR), it is a class A rhodopsin-like GPCR. physiology.orgwikipedia.org
The human gene for the urotensin receptor, UTS2R, is located on chromosome 17q25.3. wikipedia.orgnih.gov The receptor protein consists of 386 amino acids and shares sequence homology with somatostatin (B550006) receptors. physiology.orgwikipedia.org Upon binding with U-II, the UTR primarily couples to the Gαq/11 subunit of the G protein. wikipedia.orgwikipedia.org This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations. wikipedia.orgwikipedia.orgnih.gov This calcium mobilization is a key mechanism behind many of U-II's physiological effects, including vasoconstriction. nih.gov
The UTR is widely distributed throughout the body, with expression found in the cardiovascular system (heart, blood vessels), central nervous system, kidneys, endocrine tissues, and lungs, indicating its involvement in a broad range of biological functions. nih.govwikipedia.orggenecards.org
| Property | Description |
| Gene Name | UTS2R |
| Alias | GPR14, UR-II-R, UTR |
| Location | Chromosome 17q25.3 wikipedia.orgnih.gov |
| Protein Class | Class A G protein-coupled receptor (GPCR) wikipedia.org |
| Signaling Pathway | Primarily couples to Gαq/11, activating Phospholipase C (PLC) and leading to increased intracellular calcium ([Ca2+]i). wikipedia.orgwikipedia.orgnih.gov |
| Endogenous Ligands | Urotensin II (U-II), Urotensin II-Related Peptide (URP) wikipedia.org |
| Key Tissue Expression | Cardiovascular system (heart, vasculature), central nervous system, kidneys, lungs, pancreas, skeletal muscle. nih.govnih.gov |
Identification and Significance of Urotensin II (114-124) as a Research Ligand
The term "Urotensin II (114-124), human" refers to the mature, biologically active 11-amino acid peptide in humans. medchemexpress.comnih.gov This fragment is derived from a larger precursor protein called prepro-urotensin-II through proteolytic cleavage. nih.gov In humans, alternative splicing of the UTS2 gene can result in different prepro-urotensin-II variants. nih.govfrontiersin.org The resulting 11-residue peptide, with the sequence H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH, is a potent agonist for the UTR. medchemexpress.comtargetmol.com
The significance of Urotensin II (114-124) as a research ligand stems from its potent and diverse biological activities. It gained prominence after being identified as the most potent endogenous vasoconstrictor discovered to date, with a potency significantly greater than endothelin-1 (B181129) in some vascular beds. physiology.orgnih.gov This potent vasoconstrictive effect, coupled with its high affinity for the GPR14 receptor, makes it an invaluable tool for studying the urotensinergic system. medchemexpress.com
In research settings, this peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is a counter-ion used during the final purification steps of peptide synthesis (e.g., high-performance liquid chromatography) and helps to stabilize the peptide, ensuring its integrity and solubility for experimental use. The presence of TFA does not alter the primary biological activity of the Urotensin II peptide itself.
| Feature | Description |
| Peptide Name | Urotensin II (114-124), human medchemexpress.com |
| Synonym | Human Urotensin-II (hU-II) |
| Amino Acid Sequence | H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
| Molecular Function | High-affinity agonist for the Urotensin Receptor (UTR/GPR14). medchemexpress.comtargetmol.com |
| Primary Effect | Potent vasoconstriction. medchemexpress.comnih.gov |
| Research Form | Commonly available as a Trifluoroacetate (TFA) salt for stability and solubility. |
| Significance | Serves as a critical research tool to investigate the physiological and pathophysiological roles of the urotensinergic system and to screen for receptor antagonists. nih.govnih.gov |
Current Landscape of Academic Research on Urotensin II (114-124)
Current academic research on Urotensin II (114-124) and its receptor is extensive, exploring its role in a multitude of physiological and pathological states. The widespread expression of U-II and UTR suggests their involvement in maintaining cellular homeostasis and in the development of various disorders. nih.gov
A primary focus of research is the cardiovascular system. nih.gov Elevated levels of U-II and its receptor have been linked to cardiovascular remodeling and diseases such as hypertension, atherosclerosis, heart failure, and cardiac fibrosis. physiology.orgnih.govnih.gov Studies investigate how U-II contributes to these conditions through its effects on vasoconstriction, cardiomyocyte hypertrophy, and vascular smooth muscle cell proliferation. nih.gov
Research also extends to other systems:
Renal Function: The urotensinergic system is implicated in renal dysfunction and the pathogenesis of chronic kidney disease and diabetic nephropathy. nih.govnih.govnih.gov
Metabolic Disorders: There is growing evidence linking U-II to insulin (B600854) resistance and the metabolic syndrome. wikipedia.orgnih.govnih.gov
Central Nervous System: U-II and its receptor are found in the brain, where they may influence stress responses and REM sleep. wikipedia.org
Inflammation and Cancer: The peptide is also being studied for its potential role in inflammation and certain types of cancer. nih.gov
The significant involvement of the U-II/UTR system in these pathologies has made it a promising therapeutic target. A major area of research is the development and testing of specific UTR antagonists (both peptide and non-peptide molecules) that can block the effects of U-II, with the potential to treat a range of cardiovascular, renal, and metabolic diseases. nih.govnih.gov
Properties
Molecular Formula |
C₆₆H₈₆F₃N₁₃O₂₀S₂ |
|---|---|
Molecular Weight |
1502.59 |
sequence |
One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7) |
Origin of Product |
United States |
Molecular Recognition and Receptor Binding Dynamics of Urotensin Ii 114 124
Binding Affinity and Specificity for the Urotensin Receptor (UTR)
Urotensin II (114-124), an 11-amino acid residue peptide, demonstrates a high binding affinity and specificity for the urotensin receptor (UTR), also known as GPR14. targetmol.commedchemexpress.commedchemexpress.combiocat.com Studies have shown that human U-II binds to the recombinant human GPR14 with high affinity, leading to functional coupling and subsequent cellular responses. targetmol.commedchemexpress.commedchemexpress.com The binding is characterized as being to a single site on the receptor and is saturable. nih.gov The high affinity of U-II for its receptor is significantly greater than that of other known vasoconstrictors. smolecule.com This strong and specific interaction underscores the peptide's potent biological activity. The binding of U-II to the UTR is functionally linked to the mobilization of intracellular calcium. medchemexpress.commedchemexpress.comatlasgeneticsoncology.org
The affinity of U-II for its receptor has been quantified in various studies. For instance, in HEK-293 cells expressing the monkey UT receptor, the dissociation constant (Kd) for [125I]h U-II was found to be 214 ± 65 pM, with a maximum binding capacity (Bmax) of 497 ± 68 fmol/mg of protein. nih.gov In cells expressing the mouse UT receptor, the Kd was 654 ± 154 pM with a Bmax of 1011 ± 125 fmol/mg. nih.gov These values indicate a very strong interaction between the ligand and the receptor.
Comparative Receptor Binding Profiles with Full-Length Urotensin II and Other Urotensin-Related Peptides
The binding of Urotensin II (114-124) is often compared with that of the full-length human U-II and another related peptide, urotensin-related peptide (URP). URP is an octapeptide that shares the highly conserved cyclic hexapeptide core with U-II. nih.gov Both U-II and URP bind to the UTR with high affinity. nih.govmedchemexpress.com
Studies comparing the binding of different U-II isoforms from various species (mammalian, amphibian, and fish) to mouse and monkey UT receptors have shown equipotent, high-affinity binding with Ki values in the range of 0.8–3 nM. nih.gov This suggests that the core cyclic structure is crucial for receptor recognition and binding across different species.
Interestingly, while both U-II and URP are potent agonists, their binding kinetics and potential downstream effects may differ. For example, URP has been shown to accelerate the dissociation rate of membrane-bound radio-labeled human U-II, while human U-II had no effect on URP dissociation. nih.gov This suggests that the N-terminal portion of U-II, which is absent in URP, may play a role in stabilizing the ligand-receptor complex and influencing the duration of the signal. nih.gov
| Peptide | Receptor | Binding Affinity (Kd/Ki) |
| Human Urotensin II | Monkey UT Receptor | 214 ± 65 pM (Kd) nih.gov |
| Human Urotensin II | Mouse UT Receptor | 654 ± 154 pM (Kd) nih.gov |
| Mammalian/Amphibian/Piscine U-II Isopeptides | Mouse & Monkey UT Receptors | 0.8 – 3 nM (Ki) nih.gov |
| Urotensin-II-related peptide (URP) | Human UT Receptor | High affinity medchemexpress.com |
Ligand-Receptor Complex Formation and Conformational Changes
The interaction between Urotensin II (114-124) and the UTR involves the formation of a ligand-receptor complex that triggers conformational changes in the receptor, leading to the activation of intracellular signaling pathways. rsc.org The binding of U-II is thought to induce a rearrangement of the receptor's structure. rsc.org
Mutational and photoaffinity labeling studies have provided insights into the specific regions of the receptor involved in this interaction. For example, Met184 and Met185, located in the fourth transmembrane domain (TM4) of the rat UTR, have been identified as key interaction points for U-II. physiology.org This suggests that TM4 is a critical component of the ligand-binding pocket. physiology.org The binding of U-II to the UTR is known to activate Gαq, which in turn stimulates phospholipase C, leading to an increase in intracellular calcium concentration. wikipedia.org
Computational and Structural Modeling of Urotensin II (114-124)-UTR Interactions
To further elucidate the molecular details of the Urotensin II (114-124)-UTR interaction, computational and structural modeling approaches have been employed. nih.govcore.ac.uk Homology modeling, using the crystal structure of bovine rhodopsin as a template, has been used to construct models of the human UTR. nih.gov These models are then refined using molecular dynamics simulations to understand the dynamic nature of the receptor. nih.gov
Automated docking studies with potent U-II peptide agonists, such as P5U, have been used to probe the molecular recognition sites on the h-UTR model. nih.gov These computational models help in visualizing the binding pocket and identifying key amino acid residues involved in the interaction. For instance, these models can help understand the role of hydrophobic and hydrogen bonding interactions in ligand binding. nih.gov
Furthermore, computational modeling has been instrumental in the design of U-II analogues and peptidomimetics. rsc.org For example, by designing non-reducible mimics of the disulfide bridge in U-II, researchers can investigate the mechanism of binding and the importance of this structural feature. rsc.org These models provide a framework for understanding ligand potency and for the rational design of novel and more potent UTR ligands, including both agonists and antagonists. nih.govcore.ac.uk
Intracellular Signal Transduction Pathways Mediated by Urotensin Ii 114 124
G-Protein Coupling and Activation Profiles
The UT receptor, upon activation by Urotensin II (114-124), demonstrates the ability to couple to several families of heterotrimeric G proteins, leading to the activation of distinct downstream effector molecules. The primary and most well-characterized coupling is to the Gq/11 family of G proteins. wikipedia.orgwikipedia.orggenecards.org However, evidence also points to the involvement of Gi/o and G13 pathways, suggesting a complex and context-dependent signaling network. plos.orginrs.ca
Activation of Gq/11 and Phospholipase C (PLC) Pathways
The principal signaling mechanism initiated by Urotensin II (114-124) binding to its receptor is the activation of the Gq/11 family of G proteins. wikipedia.orggenecards.orgnih.gov This activation leads to the stimulation of phospholipase C (PLC). wikipedia.orgnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
The generation of IP3 is a critical step in the signaling cascade, as it diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.orgnih.gov This U-II-induced increase in intracellular Ca2+ is a hallmark of its signaling and is directly linked to many of its physiological effects, including vasoconstriction. nih.govphysiology.org Studies in various cell types, including rabbit thoracic aorta, have confirmed that the vasoconstrictor effects of human U-II are mediated by a PLC-dependent increase in inositol phosphates. nih.gov The contractile response to U-II can be significantly inhibited by PLC inhibitors. nih.gov
Involvement of Gi/o and G13 Pathways
Beyond the canonical Gq/11 pathway, research indicates that the UT receptor can also couple to other G protein subtypes, namely Gi/o and G13. plos.orginrs.ca The activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. While less emphasized than the Gq/11 pathway, the involvement of Gi/o adds another layer of complexity to U-II signaling. For instance, in some cellular contexts, the inhibition of Gi/o proteins has been shown to affect downstream signaling events such as ERK1/2 phosphorylation. inrs.ca
Furthermore, evidence suggests the coupling of the UT receptor to G13. inrs.ca The G12/13 family of G proteins is known to activate the Rho family of small GTPases, including RhoA. The RhoA/Rho-kinase (ROCK) pathway is a major regulator of the actin cytoskeleton and is critically involved in processes such as cell contraction, migration, and proliferation. nih.gov The engagement of the G13 pathway by Urotensin II (114-124) likely contributes to its effects on vascular tone and cellular growth. nih.gov
Downstream Intracellular Signaling Cascades
The initial G-protein activation by Urotensin II (114-124) triggers a complex network of downstream signaling cascades that ultimately dictate the cellular response. These cascades involve the mobilization of intracellular calcium, the activation of various protein kinases, and the engagement of mitogen-activated protein kinase (MAPK) pathways. nih.govgenecards.orgplos.org
Intracellular Calcium Mobilization and Dynamics
A primary and immediate consequence of Urotensin II (114-124) receptor activation via the Gq/11-PLC pathway is a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). wikipedia.orgphysiology.orgbioscientifica.com This is a result of IP3-mediated Ca2+ release from the endoplasmic reticulum. wikipedia.orgnih.gov In HEK-293 cells expressing the human GPR14, human U-II induces a concentration-dependent increase in intracellular calcium with an EC50 of 0.62 ± 0.17 nM. medchemexpress.com This elevation in cytosolic Ca2+ acts as a crucial second messenger, activating a plethora of downstream Ca2+-dependent enzymes and signaling proteins. nih.gov
The dynamics of Ca2+ signaling induced by U-II can be complex. For instance, in cultured human aortic endothelial cells, U-II has been observed to abolish spontaneous Ca2+ oscillations that occur in a subset of these cells. nih.gov The mobilization of intracellular Ca2+ is a key event in U-II-mediated vasoconstriction and plays a significant role in other cellular processes regulated by this peptide. physiology.org
Activation of Protein Kinase C (PKC)
The other second messenger produced by PLC activation, diacylglycerol (DAG), is a potent activator of Protein Kinase C (PKC). wikipedia.orgnih.gov The activation of PKC is a critical downstream event in U-II signaling. wikipedia.org PKC is a family of serine/threonine kinases that phosphorylate a wide range of target proteins, thereby regulating numerous cellular functions, including cell growth, differentiation, and apoptosis.
In the context of U-II signaling, PKC activation has been implicated in various cellular responses. For example, in trigeminal ganglion neurons, U-II-induced decrease in A-type potassium currents is dependent on PKC activity, specifically the PKCα isoform. nih.gov This PKC-mediated effect contributes to neuronal hyperexcitability. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)
The mitogen-activated protein kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses. nih.gov Urotensin II (114-124) is a potent activator of several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. nih.govgenecards.orgplos.org The activation of these pathways is a key mechanism through which U-II exerts its effects on cell proliferation, hypertrophy, inflammation, and fibrosis. nih.govnih.gov
In various cell types, including cardiac myocytes and endothelial progenitor cells, U-II has been shown to induce the phosphorylation and activation of ERK1/2 and p38 MAPK. plos.orgnih.gov For instance, in adult rat ventricular myocytes, U-II triggers the activation of ERK1/2 and p38, which are involved in the hypertrophic response. plos.orgnih.gov Interestingly, in this specific cell type, JNK was not found to be involved. plos.org The activation of ERK1/2 by U-II can also be mediated through the transactivation of the epidermal growth factor receptor (EGFR). frontiersin.org The specific MAPK pathway activated can be cell-type dependent and can lead to distinct downstream effects. For example, in endothelial progenitor cells, both p38 and p44/42 MAPK (ERK1/2) activation are required for U-II-promoted proliferation. nih.gov
Table 1: Summary of Key Signaling Events Mediated by Urotensin II (114-124)
| Signaling Component | Role in Urotensin II (114-124) Pathway | Key Downstream Effects |
| Gq/11 | Primary G-protein coupled to the UT receptor. wikipedia.orggenecards.org | Activation of Phospholipase C (PLC). wikipedia.orgnih.gov |
| Phospholipase C (PLC) | Effector enzyme activated by Gq/11. wikipedia.orgnih.gov | Hydrolysis of PIP2 to IP3 and DAG. nih.gov |
| Gi/o | Alternative G-protein coupled to the UT receptor. plos.orginrs.ca | Inhibition of adenylyl cyclase, modulation of ERK signaling. inrs.ca |
| G13 | Alternative G-protein coupled to the UT receptor. inrs.ca | Activation of RhoA/ROCK pathway. nih.gov |
| Intracellular Calcium (Ca2+) | Second messenger released from the ER upon IP3 stimulation. wikipedia.orgnih.gov | Vasoconstriction, activation of Ca2+-dependent enzymes. physiology.org |
| Protein Kinase C (PKC) | Activated by diacylglycerol (DAG). wikipedia.orgnih.gov | Regulation of ion channels, cell growth, and differentiation. nih.gov |
| ERK1/2 (MAPK) | Downstream kinase cascade activated by U-II. plos.orgnih.gov | Cell proliferation, hypertrophy, and inflammation. nih.govnih.gov |
| p38 (MAPK) | Downstream kinase cascade activated by U-II. plos.orgnih.gov | Cellular stress responses, inflammation, and hypertrophy. plos.orgnih.gov |
| JNK (MAPK) | Another MAPK cascade; its involvement is cell-type dependent. plos.org | Role in apoptosis and inflammatory responses. nih.gov |
Rho/Rho Kinase (ROCK) Signaling Pathway
The Rho/Rho kinase (ROCK) signaling pathway is a significant downstream effector of U-II/UTR activation. nih.govnih.gov This pathway plays a crucial role in regulating cellular processes such as cell shape, migration, and cytoskeletal remodeling. mdpi.comcreative-diagnostics.com Activation of the UTR by U-II leads to the activation of the small GTPase RhoA. nih.gov Activated RhoA, in its GTP-bound state, then stimulates ROCK. creative-diagnostics.com
There are two main isoforms of ROCK: ROCK1 and ROCK2. creative-diagnostics.com Once activated, ROCK phosphorylates various downstream targets, a key one being the myosin light chain (MLC) phosphatase targeting subunit 1 (MYPT1). mdpi.com This phosphorylation inhibits MLC phosphatase activity, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction. This mechanism is central to the vasoconstrictor effects of U-II. nih.gov
Studies have demonstrated the involvement of the RhoA/ROCK pathway in U-II-induced contractions in various tissues, including aorta rings. researchgate.net Furthermore, this pathway has been implicated in pathological processes such as cardiac hypertrophy and myocardial ischemia-reperfusion injury. nih.gov Inhibition of the RhoA/ROCK pathway has been shown to be protective in models of cardiac injury. nih.gov
Table 1: Key Components of the U-II-Mediated Rho/ROCK Signaling Pathway
| Component | Function | Implication in U-II Signaling |
| Urotensin II (U-II) | Ligand | Initiates the signaling cascade by binding to the UTR. |
| Urotensin Receptor (UTR) | G protein-coupled receptor | Transduces the extracellular signal across the cell membrane. |
| Gαq | G protein alpha subunit | Activated by the UTR, it stimulates Phospholipase C (PLC). |
| RhoA | Small GTPase | Activated downstream of the UTR, it acts as a molecular switch. nih.govcreative-diagnostics.com |
| ROCK (Rho Kinase) | Serine/threonine kinase | Effector of RhoA, phosphorylates downstream targets to mediate cellular responses. creative-diagnostics.com |
| Myosin Light Chain (MLC) | Regulatory protein | Phosphorylation leads to smooth muscle contraction. |
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical intracellular cascade activated by U-II. nih.gov This pathway is known to be involved in a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism.
Upon U-II binding to its receptor, PI3K is activated. The precise mechanism of PI3K activation by the UTR is still under investigation but is thought to involve G protein-dependent mechanisms. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).
Recruitment to the plasma membrane allows for the phosphorylation and subsequent activation of AKT by PDK1 and other kinases. Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity. Research has indicated that the PI3K/AKT pathway is involved in U-II-induced cellular responses such as myocyte hypertrophy. nih.gov
Table 2: Research Findings on U-II-Mediated PI3K/AKT Signaling
| Finding | Cell/Tissue Model | Implication | Reference |
| U-II activates the PI3K/AKT pathway. | General | A key downstream signaling cascade of U-II. | nih.gov |
| The PI3K/AKT pathway is involved in U-II-induced myocyte hypertrophy. | Neonatal, adult, and prenatal myocytes | Links U-II to pathological cardiac remodeling. | nih.gov |
Receptor Desensitization, Internalization, and Trafficking
Following agonist binding, the Urotensin II receptor (UTR) undergoes a process of desensitization and internalization, which is a common regulatory mechanism for G protein-coupled receptors. This process serves to attenuate the cellular response to prolonged or high concentrations of the agonist, preventing overstimulation.
Agonist-induced internalization of the UTR has been shown to be, at least in part, mediated by clathrin-coated pits. nih.gov This process involves the recruitment of β-arrestins (β-arrestin1 and β-arrestin2) to the activated receptor. nih.gov β-arrestins not only uncouple the receptor from its G protein, leading to desensitization, but also act as scaffolds for components of the endocytic machinery, facilitating the internalization of the receptor into endocytic vesicles. nih.gov
Studies using receptor mutants have revealed the importance of specific serine residues within the cytoplasmic tail of the UTR for its efficient internalization. nih.gov Truncation of the C-terminal tail or mutation of these serine residues significantly reduces the rate of receptor internalization. nih.gov
The fate of the internalized receptor can vary. It can be targeted for degradation in lysosomes or recycled back to the plasma membrane, a process that resensitizes the cell to further stimulation. The specific trafficking pathways of the UTR following internalization are an area of ongoing research.
Cellular and Subcellular Functional Mechanisms of Urotensin Ii 114 124
Effects on Vascular Smooth Muscle Cell (VSMC) Function
Urotensin II plays a significant role in regulating vascular tone and remodeling, primarily through its actions on vascular smooth muscle cells (VSMCs). nih.gov
Modulation of Contractility and Vasomotor Tone in Isolated Vessels
Urotensin II is recognized as one of the most potent vasoconstrictors identified in mammals. nih.gov In vitro studies have demonstrated its powerful and sustained contractile effects on isolated blood vessels from various species, including humans. nih.gov The vasoconstrictive effects of Urotensin II (114-124) have been observed in isolated human coronary, mammary, and radial arteries. glpbio.com However, the response to U-II can be complex and vessel-dependent, with some studies reporting vasodilator effects in specific vascular beds, such as small human pulmonary arteries. glpbio.com Research has also indicated that human U-II (hU-II) did not cause contraction in human subcutaneous resistance arteries, internal mammary arteries, or saphenous veins, highlighting species and vascular bed differences in its action. nih.gov The vasoconstriction induced by U-II is mediated through the activation of the small GTPase RhoA and its downstream effector, Rho-kinase. nih.gov
Table 1: Vasoconstrictive Effects of Urotensin II (114-124) on Isolated Human Arteries
| Artery Type | -log[EC50] | Emax (% of 100mM KCl contraction) |
| Coronary | 10.05 ± 0.46 | 15.39 ± 6.53% |
| Mammary | 9.71 ± 0.90 | 16.41 ± 6.15% |
| Radial | 9.52 ± 0.83 | 19.65 ± 6.26% |
Data from in vitro studies on isolated human arteries. glpbio.com
Influence on VSMC Proliferation and Migration
Urotensin II is a known mitogenic agent that promotes the proliferation of VSMCs, a key process in the development of atherosclerosis and restenosis. nih.govkoreascience.kr Studies have shown that U-II stimulates VSMC proliferation through various signaling pathways, including the activation of store-operated calcium entry (SOCE) and transactivation of the epidermal growth factor receptor (EGFR). nih.govbohrium.comnih.gov The influx of calcium and subsequent activation of signaling cascades, such as the ERK1/2 and CaMK pathways, are crucial for U-II-induced VSMC proliferation. nih.govnih.gov
Furthermore, U-II has been found to enhance the migration of human aortic smooth muscle cells (HASMCs). bohrium.comnih.gov This effect is mediated through the activation of the ERK (p44/p42) pathway, leading to increased cell motility and stress-fiber formation. bohrium.comnih.gov The migration of VSMCs is a critical step in the formation and progression of atherosclerotic lesions. bohrium.com
Myocardial and Cardiomyocyte Responses
The expression of both U-II and its receptor in the heart suggests a direct role in cardiac function and pathology. uq.edu.au
Modulation of Cardiomyocyte Hypertrophy
Urotensin II has been shown to induce hypertrophic growth in cultured neonatal cardiomyocytes. uq.edu.au This includes an increase in cell size and the reorganization of sarcomeres. uq.edu.au The hypertrophic effects of U-II are mediated by the potent activation of the mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38. uq.edu.au This activation is dependent on the ability of the urotensin receptor to transactivate the epidermal growth factor receptor (EGFR). uq.edu.au
Effects on Myocardial Fibrosis in Cell Culture Models
Myocardial fibrosis is a key component of cardiac remodeling in various heart diseases. nih.gov Urotensin II has been implicated in this process by promoting collagen synthesis in neonatal cardiac fibroblasts. nih.gov Stimulation of these cells with Urotensin II (114-124) at a concentration of 10⁻⁷ mol/L led to a significant increase in the mRNA transcripts for procollagens α1(I) and α1(III), as well as fibronectin. glpbio.com This was accompanied by an increase in collagen peptide synthesis. glpbio.com Further research has indicated that U-II induces myocardial fibrosis through the TGF-β/Smad signaling pathway. nih.gov
Table 2: Effect of Urotensin II (114-124) on Procollagen and Fibronectin mRNA in Neonatal Cardiac Fibroblasts
| Transcript | Increase in mRNA Level |
| Procollagen α1(I) | 139 ± 15% (P<0.01) |
| Procollagen α1(III) | 59 ± 5% (P<0.05) |
| Fibronectin | 141 ± 14% (P<0.01) |
Data from stimulation of neonatal cardiac fibroblasts with 10⁻⁷ mol/L Urotensin II (114-124). glpbio.com
Renal Cell Line Dynamics and Function
The kidney is a significant source of U-II, and both the peptide and its receptor are found in various parts of the kidney, suggesting a role in renal function. nih.govnih.gov U-II immunoreactivity is primarily located in the epithelial cells of tubules and ducts, with the highest concentration in the distal convoluted tubules in normal human kidneys. nih.gov The urotensin receptor is predominantly found in the renal medulla, particularly in the inner medullary collecting ducts. nih.gov
Studies have shown that U-II can influence renal function, although the effects can be complex and sometimes contradictory. nih.gov In some instances, exogenous U-II has been shown to increase the glomerular filtration rate (GFR) and the excretion of water and sodium in rats. nih.gov Conversely, other studies have reported a reduction in these same parameters. nih.gov The elevation of U-II levels in patients with renal failure suggests its involvement in the pathophysiology of renal diseases. researchgate.netwikipedia.org
Neuronal and Glial Cell Interactions in In Vitro Systems
The central nervous system (CNS) is a key site of Urotensin II (U-II) expression and activity, where it is implicated as a neurotransmitter or neuromodulator. nih.gov In vitro studies have begun to unravel the complex interplay between U-II and the primary cells of the CNS: neurons and glial cells.
In glioblastoma cell lines, U-II has been shown to induce chemotactic migration and adhesion. nih.gov This process is mediated through the Gα13/Rho/ROCK/actin polymerization pathway and partially through the Gi/o/PI3K pathway, which involves the inhibition of autophagy. nih.gov Furthermore, the activation of NLRP3 inflammasomes in both glial cells and neurons can lead to the release of proinflammatory factors, suggesting a potential mechanism for neuroinflammation. nih.gov The expression of the U-II receptor, UT, has been identified in astroglial processes and various human astrocyte and glioblastoma cell lines, underscoring the direct influence of U-II on these cells. nih.gov The functional reorganization of neuronal formations in the central nervous system, potentially leading to conditions like hypertension, has been linked to U-II. mdpi.com
Immunomodulatory Actions on Inflammatory Cell Populations
Recent research has increasingly pointed towards the immunomodulatory effects of Urotensin II, highlighting its role in regulating inflammatory processes. mdpi.comnih.gov The U-II/UT system is involved in the activation of leukocyte migration and the expression of cytokine genes in response to inflammatory stimuli. genscript.comnih.gov
Cytokine and Chemokine Release Modulation
Urotensin II has been demonstrated to modulate the release of various cytokines and chemokines, key signaling molecules in the immune response. In human vascular endothelial cells, U-II induces the expression of proinflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). biomolther.org Similarly, in LPS-stimulated Kupffer cells, the U-II/UT system upregulates Tumor Necrosis Factor (TNF) and IL-1β via the MAPK pathway, contributing to inflammatory liver injury. nih.gov In amphibian leukocytes, U-II treatment has been shown to increase the expression of several cytokine genes, including TNF-α, IL-1β, and macrophage migration inhibitory factor. genscript.com
| Cell Type | U-II Induced Cytokine/Chemokine | Signaling Pathway | Reference |
| Human Vascular Endothelial Cells | IL-1β, IL-6 | Not specified | biomolther.org |
| Kupffer Cells | TNF, IL-1β | MAPK | nih.gov |
| Amphibian Leukocytes | TNF-α, IL-1β, Macrophage Migration Inhibitory Factor | Not specified | genscript.com |
Leukocyte Migration and Adhesion
Urotensin II plays a significant role in directing the movement and adhesion of leukocytes, critical steps in the inflammatory cascade. It has been identified as a chemoattractant for monocytes that express the UT receptor. researchgate.net This chemotactic effect is linked to the activation of the RhoA and Rho kinase signaling cascade, leading to the reorganization of the actin cytoskeleton. researchgate.net In amphibian leukocytes, both U-II and the U-II-related peptide have been shown to enhance leukocyte migration in a dose-dependent manner, an effect that is dependent on the activation of RhoA/Rho kinase. genscript.com Furthermore, U-II stimulates the adhesion of monocytes to human vascular endothelial cells by upregulating the expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1). biomolther.org
| Cell Type | Effect of U-II | Signaling Pathway | Reference |
| Monocytes | Chemotaxis | RhoA/Rho Kinase | researchgate.net |
| Amphibian Leukocytes | Enhanced Migration | RhoA/Rho Kinase | genscript.com |
| Human Vascular Endothelial Cells | Increased Monocyte Adhesion | Upregulation of VCAM-1 | biomolther.org |
Angiogenic Effects in Cellular Models
Urotensin II is recognized as a pro-angiogenic factor, promoting the formation of new blood vessels from pre-existing ones. nih.govmdpi.com This effect has been observed in various in vitro and in vivo models. In cultured endothelial cell lines, U-II has been shown to exert a pro-angiogenic effect, as demonstrated by tubule formation assays. mdpi.com Specifically, in rat brain microvessel endothelial cells, U-II promotes reorganization and tubulogenesis. frontiersin.org
The pro-angiogenic action of U-II appears to be multifaceted. While some studies suggest a direct stimulation of an angiogenic phenotype in endothelial cells shortly after exposure, others indicate an indirect mechanism involving the delayed production of other pro-angiogenic factors. nih.gov For instance, prolonged exposure of human umbilical vein endothelial cells (HUVECs) to U-II leads to a significant increase in the expression of pro-angiogenic molecules such as Vascular Endothelial Growth Factor (VEGF), endothelin-1 (B181129), and adrenomedullin (B612762) at both the mRNA and protein levels. nih.gov However, it's noteworthy that in some contexts, the angiogenic action of U-II is not associated with an increased expression of VEGF. nih.gov The angiogenic effect of U-II can be abolished by UT receptor antagonists, confirming the receptor-mediated nature of this process. nih.gov
| Cellular Model | Angiogenic Effect of U-II | Mediators | Reference |
| Cultured Endothelial Cell Lines | Pro-angiogenic | Not specified | mdpi.com |
| Rat Brain Microvessel Endothelial Cells | Reorganization and Tubulogenesis | Not specified | frontiersin.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased expression of VEGF, endothelin-1, and adrenomedullin (delayed) | VEGF, endothelin-1, adrenomedullin | nih.gov |
Physiological and Pathophysiological Roles of Urotensin Ii 114 124 in Preclinical Models
Cardiovascular System Regulation in Animal Models
The expression of U-II and its receptor throughout the cardiovascular system suggests its significant involvement in cardiovascular health and disease. nih.govnih.gov Animal models have provided crucial insights into the peptide's influence on hemodynamics, cardiac remodeling, and the development of atherosclerosis. nih.gov
Hemodynamic Effects in Normotensive and Hypertensive Animal Models
The hemodynamic effects of U-II are complex, exhibiting both vasoconstrictor and vasodilator properties depending on the species, vascular bed, and physiological state. nih.govnih.gov In some animal models, U-II is recognized as one of the most potent vasoconstrictors. physiology.orgnih.gov
In normotensive animals, the administration of U-II has yielded conflicting results. While some studies in rats have shown potent vasoconstrictive activities in various blood vessels, others have demonstrated vasodilatation in specific vascular beds, often mediated by endothelium-dependent mechanisms. nih.gov For instance, chronic administration of U-II to normal animals resulted in decreased cardiac performance, as evidenced by increased end-diastolic pressure and impaired contractility. nih.gov However, intravenous infusion of U-II in healthy human volunteers did not produce significant changes in systemic hemodynamics or arterial stiffness, despite a substantial increase in plasma U-II levels. researchgate.net
In hypertensive animal models, the role of U-II is also multifaceted. Elevated plasma U-II levels have been observed in spontaneously hypertensive rats, suggesting a potential contribution to the hypertensive state. nih.gov However, a prospective study in a large human cohort did not find a significant association between baseline plasma U-II levels and the future risk of developing hypertension. nih.gov Some studies in hypertensive patients have shown mixed vascular responses to U-II. nih.gov These discrepancies highlight the intricate and context-dependent nature of U-II's hemodynamic effects.
| Animal Model | Condition | Key Findings | Citation |
|---|---|---|---|
| Rat | Normotensive (Chronic U-II administration) | Decreased cardiac performance, increased end-diastolic pressure, impaired ±dP/dt. | nih.gov |
| Rat | Spontaneously Hypertensive | Elevated plasma U-II levels. | nih.gov |
| Human | Normotensive (Intravenous U-II infusion) | No significant changes in heart rate, mean arterial pressure, or cardiac index. | researchgate.net |
Contributions to Cardiac Remodeling in Experimental Heart Failure Models
Cardiac remodeling, a key feature of heart failure, involves processes like cardiac fibrosis and hypertrophy. ahajournals.org Preclinical evidence strongly implicates U-II in these processes. In a rat model of heart failure following myocardial infarction (MI), both U-II peptide and its receptor expression were found to be increased in the heart. nih.govahajournals.org This upregulation was associated with the progression of cardiac remodeling. ahajournals.org
Studies have shown that U-II can directly stimulate cardiac fibroblasts to increase the synthesis of collagen, a key component of the extracellular matrix, thereby promoting myocardial fibrosis. nih.govahajournals.org Furthermore, while U-II alone may not directly induce hypertrophy in isolated cardiomyocytes, it can activate hypertrophic signaling pathways when its receptor is overexpressed. nih.govahajournals.org In a rat model of monocrotaline-induced right ventricular hypertrophy, treatment with a U-II receptor antagonist attenuated the development of cardiac hypertrophy. nih.gov Blockade of the U-II receptor in animal models of pressure-overload heart failure has been shown to attenuate cardiac hypertrophy and improve cardiac function. nih.gov These findings suggest that U-II plays a significant role in the pathological remodeling of the heart in the context of heart failure. nih.govnih.gov
| Animal Model | Condition | Key Findings | Citation |
|---|---|---|---|
| Rat | Myocardial Infarction | Increased U-II and UT receptor expression in the heart; U-II stimulates collagen synthesis by cardiac fibroblasts. | nih.govahajournals.orgahajournals.org |
| Rat | Monocrotaline-induced Right Ventricular Hypertrophy | U-II receptor antagonist attenuated cardiac hypertrophy. | nih.gov |
| Mouse | Pressure-overload Heart Failure (TAC model) | U-II receptor antagonist improved cardiac function and attenuated hypertrophy. | nih.gov |
Role in Atherogenesis in Animal Models
Atherosclerosis, the underlying cause of many cardiovascular diseases, is a complex process involving inflammation, lipid deposition, and cell proliferation in the arterial wall. nih.gov A growing body of evidence from animal models suggests that U-II is a significant contributor to the initiation and progression of atherosclerosis. nih.govmdpi.comnih.gov
In hyperlipidemic rabbit models, chronic infusion of U-II promoted the formation of atherosclerotic fatty streaks and enhanced the development of advanced aortic and coronary atherosclerosis. mdpi.comnih.gov This was characterized by increased macrophage infiltration, lipid deposition, and neovessel formation within the plaques. nih.gov U-II infusion also delayed the regression of atherosclerotic plaques. nih.gov In cholesterol-fed rabbits, U-II was shown to increase atherosclerotic lesions and destabilize plaques. figshare.com
Mechanistically, U-II has been shown to stimulate the proliferation of endothelial and smooth muscle cells, as well as promote the chemotaxis of monocytes, all of which are key events in atherogenesis. nih.gov Furthermore, U-II can upregulate the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells to the vessel wall. figshare.com These findings from animal models strongly support a pro-atherogenic role for U-II. nih.govmdpi.comnih.gov
| Animal Model | Condition | Key Findings | Citation |
|---|---|---|---|
| Hyperlipidemic Rabbit | High Cholesterol Diet | U-II promoted atherosclerotic fatty streak formation and enhanced advanced aortic and coronary atherosclerosis. | mdpi.comnih.gov |
| Cholesterol-fed Rabbit | High Cholesterol Diet | U-II increased atherosclerotic lesions and destabilized plaques. | figshare.com |
| In vitro (Human Umbilical Vein Endothelial Cells) | - | U-II up-regulated the expression of vascular cell adhesion molecules. | figshare.com |
Renal Function Modulation in Preclinical Models of Disease
The kidneys are a major site of U-II and UT receptor expression, suggesting a significant role for this peptide in renal physiology and pathophysiology. nih.govplos.org Animal studies have been crucial in exploring the influence of U-II on renal hemodynamics and its involvement in kidney diseases such as diabetic nephropathy. nih.gov
Glomerular Filtration and Renal Blood Flow Dynamics in Models
The effects of U-II on glomerular filtration rate (GFR) and renal blood flow in animal models have been inconsistent. nih.gov Some studies in rats have reported that exogenous U-II can either increase or decrease GFR and the excretion of water and sodium. nih.gov This variability may be due to the complex and opposing vascular actions of U-II within the kidney.
However, the use of U-II receptor antagonists has provided clearer insights. In rats, the administration of a U-II receptor antagonist, urantide (B549374), led to an increase in GFR, diuresis, and natriuresis. nih.gov This suggests that endogenous U-II exerts a tonic inhibitory influence on basal renal function. nih.gov In Dahl salt-resistant rats, a model that mimics fluid volume overload with normal blood pressure, the renal U-II system appears to play a role in blood pressure regulation, potentially through its effects on renal tubular sodium absorption. nih.gov
Role in Diabetic Nephropathy Models
Diabetic nephropathy is a major complication of diabetes and a leading cause of end-stage renal disease. springermedizin.demednexus.org Several studies in animal models of diabetes have implicated the U-II system in the pathogenesis of diabetic nephropathy.
In streptozotocin-induced diabetic rats, an animal model of type 1 diabetes, there is an upregulation of U-II and its receptor in the kidneys, which is associated with increased renal fibrosis and the accumulation of extracellular matrix components. nih.gov Similarly, in mouse models of diabetes, there is increased expression of U-II and its receptor in the kidneys. nih.gov Treatment with a U-II receptor antagonist, palosuran, has been shown to improve kidney function in diabetic rats. nih.gov These findings suggest that the U-II system contributes to the development and progression of diabetic nephropathy, making it a potential therapeutic target. nih.gov
| Animal Model | Condition | Key Findings | Citation |
|---|---|---|---|
| Rat | Normal | U-II receptor antagonist (urantide) increased GFR, diuresis, and natriuresis. | nih.gov |
| Dahl Salt-Resistant Rat | High-Salt Diet | Renal U-II system plays a role in blood pressure regulation. | nih.gov |
| Streptozotocin-induced Diabetic Rat | Type 1 Diabetes | Upregulation of U-II and UT receptor in kidneys, associated with renal fibrosis. | nih.gov |
| Diabetic Rat | Diabetes | U-II receptor antagonist (palosuran) improved kidney function. | nih.gov |
Central Nervous System (CNS) Activities in Rodent Models
Urotensin-II (U-II) and its receptor, UT, are notably distributed throughout the central nervous system of rodents, suggesting a significant role in neurological functions. nih.govnih.gov The expression of the UT receptor (also known as GPR14) gene is widespread in the rat brain and spinal cord. nih.gov High densities of GPR14 mRNA have been identified in regions crucial for motor control, behavior, and neuroendocrine regulation, including the hippocampus, amygdala, hypothalamus, locus coeruleus, pontine nuclei, and cerebellum. nih.gov This anatomical distribution provides the foundation for the diverse central effects observed upon administration of U-II in rodent models. nih.gov
In rodent models, the central administration of Urotensin-II elicits distinct behavioral and neuroendocrine responses. Intracerebroventricular (i.c.v.) injection of U-II in mice has been shown to produce anxiogenic-like and depressant-like effects. nih.gov These findings are supported by multiple behavioral paradigms. For instance, U-II administration dose-dependently reduced exploratory behavior in the hole-board test and decreased entries into the open arms of the elevated plus-maze and the white chamber of the black-and-white compartment test, all of which are indicative of anxiety-like behavior. nih.govresearchgate.net Furthermore, U-II increased the duration of immobility in the forced-swimming and tail suspension tests, suggesting a depressant-like effect. nih.gov
Beyond mood-related behaviors, central U-II influences metabolic and endocrine functions. Studies have shown that i.c.v. injection of U-II stimulates an increase in both food and water intake in mice. nih.gov From a neuroendocrine perspective, U-II is implicated in the stress response. protagenic.com Its receptor is expressed in key hypothalamic nuclei, such as the paraventricular and supraoptic nuclei, which are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govaviva.io While direct effects on corticosterone (B1669441) release have been mixed, the peptide's role as a neuropeptide suggests it acts as a modulator of stress and anxiety circuits in the CNS. nih.govresearchgate.net
Table 1: Behavioral Effects of Central Urotensin-II Administration in Mice
| Behavioral Test | U-II Effect | Interpretation |
| Hole-Board Test | Reduction in head dips | Anxiogenic-like |
| Elevated Plus-Maze | Reduction in open arm entries | Anxiogenic-like |
| Black-and-White Box | Reduction in white chamber entries | Anxiogenic-like |
| Forced-Swimming Test | Increased immobility duration | Depressant-like |
| Tail Suspension Test | Increased immobility duration | Depressant-like |
| Food & Water Intake | Increased consumption | Orexigenic/Dipsogenic |
Metabolic Homeostasis in Experimental Models of Insulin (B600854) Resistance and Diabetes
Urotensin-II plays a multifaceted role in the regulation of metabolic homeostasis, with significant implications for insulin resistance and diabetes. physiology.orgfrontiersin.org Both U-II and its receptor are expressed in pancreatic islets. frontiersin.orgplos.org In experimental models, U-II has been shown to directly inhibit insulin release from pancreatic β-cells. physiology.orgfrontiersin.orgplos.org This action contributes to impaired glucose tolerance and suggests a potential role for U-II in the pathophysiology of type 2 diabetes. frontiersin.org
Table 2: Effects of Urotensin-II on Metabolic Parameters in Rodent Models
| Model | U-II System Manipulation | Observed Effect | Reference |
| Pancreatic Islets (in vitro) | U-II administration | Inhibition of insulin release | physiology.orgfrontiersin.orgplos.org |
| Obese Mice | U-II receptor blockade | Weight reduction, improved metabolic parameters | mdpi.com |
| U-II Knockout Mice | Gene deletion | Reduced serum glucose and insulin, increased glucose/insulin tolerance | frontiersin.org |
| Diabetic Nephropathy Models | Endogenous U-II | Implicated as a mediator of renal fibrosis | semanticscholar.org |
Pulmonary Pathophysiology in Animal Models
The Urotensin-II system is an active participant in pulmonary vascular physiology and pathophysiology, particularly in the context of pulmonary hypertension. physiology.orgresearchgate.net In vivo studies in animal models have demonstrated the potent vascular effects of human U-II in the pulmonary circulation. nih.govresearchgate.net In healthy rabbits, human U-II administration leads to an increase in pulmonary arterial pressure. nih.govresearchgate.net This pressor response was found to be significantly greater in rabbits with experimentally induced pulmonary hypertension, suggesting that the pulmonary vasculature becomes more sensitive to U-II in disease states. nih.govresearchgate.net
Role in Gastrointestinal Function in Animal Models
The role of Urotensin-II in the gastrointestinal (GI) tract is less defined compared to its functions in other systems. Expression studies have yielded somewhat varied results. While some research indicates that U-II is expressed in tissues such as the small intestine, other studies using RT-PCR reported negligible expression of preproU-II mRNA in the mouse GI tract, including the stomach, esophagus, small intestine, and colon. mdpi.comnih.govresearchgate.net U-II receptors have been found in the hypothalamus, and the peptide's central effects on food and water intake are well-documented, pointing to an indirect regulatory role in digestive processes via gut-brain axis signaling. nih.govmdpi.com However, direct evidence detailing the specific physiological or pathophysiological functions of U-II within the gastrointestinal system itself from animal models remains limited.
Contribution to Tumor Growth and Angiogenesis in Xenograft Models
Urotensin-II and its receptor are implicated in the progression of several types of cancer, where they appear to act as autocrine/paracrine growth factors that promote tumor growth and angiogenesis. physiology.orgnih.govbohrium.com Studies utilizing xenograft models have provided direct evidence for the role of U-II in tumorigenesis. In a glioblastoma xenograft model using U87 cells in nude mice, intratumoral administration of U-II significantly accelerated tumor growth. nih.gov This enhanced growth was associated with increased tumor proliferation, hypoxia, necrosis, and the development of a tortuous and abnormal vascular network. nih.gov
The pro-angiogenic activity of U-II is a key mechanism underlying its effects on tumor growth. nih.gov In vitro, human U-II stimulates the motility and tubulogenesis of human endothelial cells, which are critical steps in the formation of new blood vessels. nih.gov In the U87 glioblastoma xenograft model, U-II was shown to induce the expression of metalloproteinases (MMP-2 and -9) and integrins, which facilitate angiogenesis and tumor invasion. nih.gov Conversely, treatment with UT receptor antagonists significantly delayed tumor growth and prevented U-II-induced angiogenesis and MMP activation in these models. nih.gov Furthermore, in studies of hepatocellular carcinoma, U-II expression was found to be correlated with the expression of vascular endothelial growth factor (VEGF), a potent driver of angiogenesis. nih.gov
Methodological Approaches and Experimental Systems for Studying Urotensin Ii 114 124
In Vitro Cell Culture Models
In vitro cell culture models are fundamental to investigating the cellular and molecular effects of Urotensin II (114-124). These systems allow for controlled experiments to dissect specific signaling pathways and cellular responses.
Primary Cell Isolations (e.g., Cardiomyocytes, VSMCs)
Primary cells, isolated directly from tissues, provide a physiologically relevant model for studying the effects of U-II.
Cardiomyocytes: Studies using cultured rat cardiac myocytes have shown that U-II can induce cardiomyocyte hypertrophy. nih.gov This is characterized by an upregulation of hypertrophic markers such as atrial natriuretic peptide (NPPA) and brain natriuretic peptide (NPPB). nih.gov The signaling pathways implicated in this response include the mitogen-activated protein kinase (MAPK) cascades, specifically MAPK1/3 and MAPK14, which are activated via the epidermal growth factor receptor (EGFR). nih.gov Further research in neonatal and adult rat cardiomyocytes has pointed to the involvement of the Akt/GSK-3β signaling pathway in U-II-induced hypertrophy. nih.gov
Vascular Smooth Muscle Cells (VSMCs): Primary cultures of VSMCs isolated from rat aortas have been crucial in understanding the proliferative effects of U-II. nih.gov U-II stimulates VSMC proliferation through a complex signaling cascade that involves store-operated Ca2+ entry (SOCE). nih.gov This process is dependent on the key SOCE proteins STIM1, Orai1, and TRPC1. nih.gov The signaling pathway also involves the transactivation of the EGFR and the activation of extracellular signal-regulated kinase (ERK) and Ca2+/calmodulin-dependent kinase (CaMK). nih.gov
Established Cell Lines (e.g., HEK-293, CHO)
Established cell lines, particularly those genetically engineered to express the U-II receptor (UT, also known as GPR14), are invaluable tools for pharmacological and signaling studies. physiology.orgmedchemexpress.comnih.gov
HEK-293 Cells: Human Embryonic Kidney (HEK-293) cells stably expressing the human UT receptor are widely used to study U-II binding and functional activity. medchemexpress.comtargetmol.com In these cells, human U-II binds with high affinity and triggers a concentration-dependent increase in intracellular calcium. medchemexpress.comtargetmol.com This calcium mobilization is a hallmark of UT receptor activation via the Gq protein-coupled signaling pathway. nih.gov HEK-293 cells have also been used to investigate the effects of U-II receptor antagonists and to explore the phenomenon of paradoxical agonism, where some antagonists exhibit partial agonist activity. nih.gov
CHO Cells: Chinese Hamster Ovary (CHO) cells expressing the human or rat UT receptor have also been instrumental in characterizing the functional responses to U-II and its related peptides. physiology.org For example, studies in CHO cells demonstrated that Urotensin-II-related peptide (URP) is also a potent agonist at the UT receptor, inducing calcium mobilization. physiology.org
Other Cell Lines: The rat proximal tubular epithelial cell line, NRK-52E, has been used to investigate the role of U-II in renal fibrosis. researchgate.net
Table 1: In Vitro Cell Models for Urotensin II (114-124) Research
| Cell Type | Model System | Key Findings |
|---|---|---|
| Cardiomyocytes | Primary culture (rat) | U-II induces hypertrophy via MAPK and Akt/GSK-3β pathways. nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Primary culture (rat aorta) | U-II promotes proliferation through SOCE involving STIM1, Orai1, TRPC1, and EGFR transactivation. nih.gov |
| HEK-293 | Established cell line expressing human UT receptor | High-affinity binding of U-II leads to concentration-dependent intracellular calcium increase. medchemexpress.comtargetmol.com |
| CHO | Established cell line expressing human or rat UT receptor | Characterization of functional responses to U-II and URP. physiology.org |
Ex Vivo Organ and Tissue Preparations
Ex vivo preparations of organs and tissues maintain their complex cellular architecture, providing a bridge between in vitro and in vivo studies.
Isolated Perfused Organs (e.g., Hearts, Kidneys)
The study of isolated perfused organs allows for the investigation of the integrated physiological responses to U-II.
Isolated Perfused Rat Hearts: Experiments using this model have revealed that U-II can modulate coronary flow. researchgate.net It initially causes a transient decrease in flow, followed by sustained vasodilation. researchgate.net This vasodilatory response is mediated by cyclooxygenase products and nitric oxide. researchgate.net
Organ Bath Studies with Isolated Vessels (e.g., Aortic Rings)
Organ bath studies are a classic pharmacological technique used to characterize the vasoactive properties of compounds like U-II.
Isolated Aortic Rings: Segments of rat thoracic aorta have been extensively used to demonstrate the potent vasoconstrictor effects of human U-II. nih.gov This contractile response is endothelium-independent. nih.gov In contrast, in some smaller arteries, U-II can elicit endothelium-dependent vasodilation. nih.gov These studies often involve comparing the effects of U-II to other vasoactive agents like noradrenaline, angiotensin II, and endothelin-1 (B181129). researchgate.net The use of de-endothelialized rat aortic rings is a common approach to specifically assess the direct effects on vascular smooth muscle. unina.it
Table 2: Ex Vivo Models for Urotensin II (114-124) Research
| Preparation | Model System | Key Findings |
|---|---|---|
| Isolated Perfused Heart | Rat | U-II modulates coronary flow, causing transient vasoconstriction followed by sustained vasodilation mediated by cyclooxygenase products and nitric oxide. researchgate.net |
| Isolated Aortic Rings | Rat | Human U-II is a potent, endothelium-independent vasoconstrictor. nih.gov |
Molecular Biology Techniques
Molecular biology techniques are essential for cloning and characterizing the genes encoding U-II and its receptor, as well as for studying their expression and the downstream signaling pathways.
The genes for prepro-urotensin-II and the UT receptor have been cloned from various species, including mouse and monkey. nih.gov This has allowed for detailed molecular and pharmacological profiling. nih.gov Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) are used to determine the tissue distribution of U-II and UT receptor mRNA. nih.gov
Radioligand binding assays, using radio-iodinated human U-II, are employed to determine the affinity of U-II and its analogs for the UT receptor in recombinant cell membranes and native tissues. nih.gov These studies have confirmed a single high-affinity binding site for U-II. nih.gov
Furthermore, molecular techniques are used to investigate the downstream signaling events following UT receptor activation. This includes studying the activation of various protein kinases and the expression of genes involved in cellular responses like hypertrophy and proliferation. nih.govnih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Urotensin II (114-124), human TFA |
| Urotensin II |
| Urotensin-II-related peptide |
| Noradrenaline |
| Angiotensin II |
| Endothelin-1 |
| Atrial natriuretic peptide |
| Brain natriuretic peptide |
| Palosuran |
Gene Expression Analysis (e.g., mRNA, qPCR)
The expression of the gene encoding urotensin II (UTS2) and its receptor (UTS2R) is investigated using techniques such as reverse transcriptase-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR). mdpi.comnih.gov These methods allow for the detection and quantification of messenger RNA (mRNA) levels, providing insights into the tissues and cell types where the urotensin II system is active.
Studies have demonstrated the expression of UTS2 and UTS2R mRNA in a variety of human tumor cell lines. For instance, UTS2 mRNA has been detected in T98G glioblastoma, IMR-32 and NB69 neuroblastoma, BeWo choriocarcinoma, SW-13 adrenocortical carcinoma, and DLD-1 colorectal adenocarcinoma cells. nih.gov The UTS2R mRNA was found to be expressed in all these cell lines, in addition to HeLa cervical cancer cells. nih.gov Furthermore, in the apolipoprotein E gene knockout mouse model of atherosclerosis, quantitative RT-PCR analysis has shown increased UTS2R expression in the aortic tissue. physiology.org
In rats, both UTS2 and UTS2R mRNAs are present in freshly isolated and primary cultures of adrenocortical cells. mdpi.com The expression of these genes can be hormonally regulated. For example, in vitro studies on rat adrenocortical cells have shown that angiotensin II and potassium ions can modulate the mRNA levels of UTS2 and its receptor. mdpi.com
Developmental studies in Xenopus laevis using RT-qPCR have revealed dynamic expression patterns of urotensin-related peptide (urp2) and its receptor (utr) genes during different life stages. nih.gov For example, the mRNA level of one urp2 variant (urp2-L) significantly increases from the tadpole stage (NF21) to pre-metamorphosis (NF37). nih.gov Similarly, the mRNA levels of different utr genes show distinct temporal expression profiles throughout development. nih.gov
The following table provides a summary of cell lines and tissues where the expression of Urotensin II and its receptor has been studied using gene expression analysis techniques.
| Organism | Tissue/Cell Line | Gene Analyzed | Method | Key Finding |
| Human | T98G glioblastoma, IMR-32, NB69 neuroblastoma, BeWo choriocarcinoma, SW-13 adrenocortical carcinoma, DLD-1 colorectal adenocarcinoma, HeLa | UTS2, UTS2R | RT-PCR | Widespread expression of UTS2 and UTS2R mRNA in various tumor cell lines. nih.gov |
| Mouse | Aortic tissue (Apolipoprotein E knockout model) | UTS2R | qRT-PCR | Increased UTS2R expression in atherosclerotic aortic tissue. physiology.org |
| Rat | Adrenocortical cells | Uts2, Uts2r | qPCR | Hormonal regulation of Uts2 and Uts2r mRNA levels. mdpi.com |
| Xenopus laevis | Whole organism (developmental stages), various adult tissues | urp2, utr | RT-qPCR | Dynamic and tissue-specific expression patterns during development. nih.gov |
Protein Expression and Localization (e.g., Western Blot, Immunofluorescence)
The investigation of urotensin II and its receptor (UT) at the protein level is crucial for understanding their cellular and tissue distribution, as well as their potential roles in physiological and pathological processes. Western blotting and immunofluorescence are two commonly employed techniques for this purpose.
Western blot analysis allows for the detection and quantification of specific proteins in a sample. Studies have utilized this method to confirm the expression of the UT receptor in various cell types and tissues. For example, in hypertrophic H9c2 cardiac myocytes, Western blotting revealed an elevated expression of the UT receptor (also known as GPR14). researchgate.net Similarly, in the lungs of patients with lymphangioleiomyomatosis (LAM), Western blotting showed a greater expression of the UT receptor compared to normal lung tissue. nih.gov In glioblastoma cell lines, treatment with urotensin II was shown to stimulate the expression of the urotensin II precursor (pre-pro UII) and the UT receptor, as detected by Western blot. frontiersin.org
Immunofluorescence provides spatial information about protein localization within cells and tissues. In H9c2 cells, immunofluorescence imaging has shown increased levels of the UT receptor in hypertrophic cardiomyocytes. researchgate.net In human lung tissue from patients with LAM, immunohistochemistry revealed abundant expression of urotensin II, urotensin-related peptide (URP), and the UT receptor in the interstitial nodular lesions. nih.gov These proteins were co-localized with HMB45, a diagnostic marker for LAM, and were also present in the pulmonary epithelium, vasculature, and inflammatory cells. nih.gov
The following table summarizes findings from studies using Western blot and immunofluorescence to investigate urotensin II and its receptor.
| Technique | Sample Type | Target Protein | Key Findings |
| Western Blot | H9c2 cardiac myocytes | UT receptor (GPR14) | Elevated expression in hypertrophic cells. researchgate.net |
| Western Blot | Human lung tissue (LAM patients) | UT receptor | Greater expression in LAM lungs compared to normal lungs. nih.gov |
| Western Blot | Glioblastoma cell lines | Pre-pro UII, UT receptor | Urotensin II stimulates its own precursor and receptor expression. frontiersin.org |
| Immunofluorescence | H9c2 cardiac myocytes | UT receptor (GPR14) | Increased receptor levels in hypertrophic cardiomyocytes. researchgate.net |
| Immunohistochemistry | Human lung tissue (LAM patients) | Urotensin II, URP, UT receptor | Abundant expression in LAM lesions, co-localized with HMB45. nih.gov |
Biochemical and Biophysical Assays
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as urotensin II, and its receptor. These assays typically use a radioactively labeled form of the ligand to quantify its binding to cell membranes or tissues expressing the receptor of interest.
In studies of the urotensin II system, [¹²⁵I]-labeled human urotensin II ([¹²⁵I]hU-II) is commonly used as the radioligand. nih.govnih.gov These assays can be performed in two main formats: saturation binding and competition binding.
Saturation binding experiments are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov For example, studies with cloned mouse and monkey UT receptors have shown that [¹²⁵I]hU-II binds to a single site in a saturable and high-affinity manner. nih.gov
Competition binding assays are employed to determine the affinity (Ki) of unlabeled ligands, including urotensin II analogues and potential antagonists, for the receptor. nih.gov In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The ability of the competitor to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated. Competition binding analyses have demonstrated that various mammalian, amphibian, and piscine urotensin II isopeptides bind to the mouse and monkey UT receptors with high affinity. nih.gov
The table below provides a summary of key parameters obtained from radioligand binding assays for the urotensin II receptor.
| Receptor Source | Radioligand | Parameter | Value |
| Cloned mouse UT receptor | [¹²⁵I]hU-II | Kd | 654 ± 154 pM |
| Cloned mouse UT receptor | [¹²⁵I]hU-II | Bmax | 1011 ± 125 fmol/mg protein |
| Cloned monkey UT receptor | [¹²⁵I]hU-II | Kd | 214 ± 65 pM |
| Cloned monkey UT receptor | [¹²⁵I]hU-II | Bmax | 497 ± 68 fmol/mg protein |
| Cloned human or rat UT receptor | URP | Kd | 170 pM |
Intracellular Calcium Mobilization Assays
The binding of urotensin II to its G protein-coupled receptor (UT receptor) primarily activates the Gq/11 signaling pathway. wikipedia.org This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). nih.gov Therefore, measuring changes in intracellular calcium concentration is a key functional assay for studying the activation of the UT receptor.
Intracellular calcium mobilization assays are widely used to screen for agonists and antagonists of the UT receptor. nih.gov These assays typically involve loading cells expressing the UT receptor with a calcium-sensitive fluorescent dye. nih.gov When an agonist like urotensin II binds to the receptor and triggers calcium release, the dye fluoresces, and this change in fluorescence can be measured to quantify the receptor's response.
Studies using human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells transfected with the human UT receptor (GPR14) have demonstrated that human urotensin II induces a concentration-dependent increase in intracellular calcium. medchemexpress.commedchemexpress.com The potency of urotensin II and its analogues is often expressed as the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
The following table summarizes the EC₅₀ values for human urotensin II-induced calcium mobilization in different cell lines expressing the UT receptor.
| Cell Line | Receptor | Agonist | EC₅₀ Value |
| HEK-293 | Human GPR14 | Human Urotensin II | 0.62 ± 0.17 nM |
| HEK-293 | Mouse UT receptor | Human U-II | 3.2 ± 0.8 nM |
| HEK-293 | Monkey UT receptor | Human U-II | 1.1 ± 0.3 nM |
| CHO | Human GPR14/UT receptor | URP | 4.8 nM |
| CHO | Rat GPR14/UT receptor | URP | 0.55 nM |
These assays have also been instrumental in identifying that the cyclic region of the urotensin II peptide, particularly the amino acids Trp-7, Lys-8, and Tyr-9, is essential for receptor recognition and activation. physiology.org Furthermore, calcium mobilization assays have been adapted to screen for UT receptor antagonists by measuring their ability to inhibit the calcium response induced by an agonist. nih.gov
GTPγS Binding Assays
Guanosine 5'-O-(3-thiotriphosphate), or GTPγS, binding assays are a fundamental tool for studying the activation of G protein-coupled receptors (GPCRs), such as the urotensin-II receptor (UT). creative-bioarray.com These are functional assays that directly measure a primary consequence of receptor activation: the exchange of GDP for GTP on the associated Gα subunit. creative-bioarray.comnih.gov The urotensin-II receptor is known to initiate its signaling cascade through the activation of a G-protein, primarily involving the Gαq/11 subunit, which in turn activates phospholipase C. wikipedia.orgnih.govphysiology.org
The assay's principle relies on the use of a non-hydrolyzable or slowly hydrolyzable analog of GTP, typically [³⁵S]GTPγS. creative-bioarray.comnih.gov When an agonist like urotensin-II binds to and activates the UT receptor in a membrane preparation, it catalyzes the release of bound GDP from the Gα subunit, allowing [³⁵S]GTPγS to bind in its place. creative-bioarray.com Because the terminal thiophosphate bond of [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, the G protein becomes trapped in its active, dissociated state. creative-bioarray.com This results in the accumulation of [³⁵S]GTPγS-bound Gα subunits, which can be quantified by measuring the incorporated radioactivity. creative-bioarray.com
The primary advantage of the GTPγS binding assay is that it measures a functional event that is very close to the receptor itself, minimizing the influence of downstream signal amplification or modulation that can occur in cell-based assays measuring second messengers. creative-bioarray.com This allows for the precise characterization of ligand properties. creative-bioarray.comnih.gov
Key parameters determined by GTPγS binding assays include:
Potency (EC₅₀): The concentration of a ligand required to produce 50% of the maximal response, indicating its affinity for activating the receptor. creative-bioarray.com
Efficacy (Eₘₐₓ): The maximum level of G protein activation a ligand can produce, which allows for the classification of ligands as full agonists, partial agonists, or inverse agonists. creative-bioarray.com
Antagonist Affinity: The assay can be used to determine the equilibrium dissociation constant (pA₂) for antagonists by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. nih.gov
BRET/FRET Assays for Receptor Activation and Dimerization
Bioluminescence Resonance Energy Transfer (BRET) and Förster (or Fluorescence) Resonance Energy Transfer (FRET) are powerful, proximity-based techniques used to study molecular interactions within living cells in real-time. nih.govnih.gov These assays are instrumental in investigating the dynamic processes of UT receptor activation and its potential to form dimers or higher-order oligomers. springernature.comresearchgate.net
Both techniques rely on the non-radiative transfer of energy from a "donor" molecule to an "acceptor" molecule when they are in very close proximity (typically 1-10 nanometers). nih.gov
In BRET , the donor is a bioluminescent enzyme, such as Renilla luciferase (Rluc), which generates light through a substrate reaction, and the acceptor is a fluorescent protein, like Green Fluorescent Protein (GFP) or Venus. nih.govresearchgate.net
In FRET , both the donor and acceptor are fluorophores, with the donor being excited by an external light source. nih.gov
Studying Receptor Activation: BRET/FRET can monitor the conformational changes that define receptor activation. A common strategy involves tagging the components of the G protein heterotrimer. For example, a BRET sensor can be designed with a luciferase fused to a Gα subunit and a fluorescent protein fused to a Gγ subunit. Upon receptor activation by urotensin-II, the G protein dissociates, increasing the distance between the donor and acceptor and causing a decrease in the BRET signal. nih.gov Conversely, an assay can be designed to detect the interaction between the activated receptor and downstream effectors like β-arrestin. researchgate.net
Investigating Receptor Dimerization: A key application of BRET and FRET is to investigate whether GPCRs, including the UT receptor, exist and function as homodimers or heterodimers. springernature.comresearchgate.net In this setup, two populations of the receptor are created, one fused to the BRET/FRET donor and the other to the acceptor. researchgate.net If the receptors form a dimer or oligomer, the donor and acceptor are brought close enough for energy transfer to occur, generating a measurable signal. researchgate.net Studies on other GPCRs have shown that agonist stimulation can sometimes increase the BRET signal, suggesting that the agonist promotes or stabilizes the dimeric conformation. researchgate.net It is crucial to perform control experiments, as a BRET signal can potentially arise from random collisions of receptors within the membrane rather than from the formation of stable complexes, requiring careful data interpretation. springernature.com
In Vivo Animal Models for Functional Characterization
In vivo animal models are indispensable for elucidating the complex physiological and pathophysiological roles of the urotensin-II system. These models allow researchers to study the effects of urotensin-II within the context of an integrated biological system, providing insights that cannot be obtained from in vitro experiments alone. Methodologies range from the direct administration of the peptide to the use of sophisticated genetic and surgical models.
Pharmacological Administration and Evaluation of Effects
The direct administration of urotensin-II to various animal species has been a primary method for characterizing its biological functions. These studies have revealed potent and often species-dependent effects, particularly within the cardiovascular and central nervous systems.
When administered intravenously, human urotensin-II demonstrates significant vasoconstrictor activity. wikipedia.org In anesthetized cats, it potently constricts a range of arteries, leading to a doubling of both mean blood pressure and systemic vascular resistance, identifying this species as a suitable model for hypertension research. nih.gov In rabbits, urotensin-II administration increases pulmonary arterial pressure. nih.gov Chronic subcutaneous administration via mini-osmotic pumps in rats subjected to volume overload was shown to partially reverse the associated drop in systolic and mean arterial blood pressure. nih.gov
Central administration of urotensin-II, typically via intracerebroventricular (icv) injection in rodents, elicits a different spectrum of responses. In rats, icv injection raises mean arterial pressure and causes tachycardia. wikipedia.org Behavioral studies in mice have shown that central urotensin-II injection induces anxiogenic- and depressant-like effects, observed as reduced exploration in hole-board and plus-maze tests and increased immobility in forced-swimming and tail suspension tests. nih.gov Furthermore, it can stimulate increased food and water intake. wikipedia.orgnih.gov
Genetic Manipulation Models (e.g., Transgenic, Knockout)
The development of genetically modified animal models, such as transgenic and knockout animals, has provided powerful tools to investigate the endogenous functions of the urotensin-II system. nih.gov These models allow for the study of the consequences of the chronic absence or overexpression of urotensin-II or its receptor.
A significant model involves the cross-breeding of UT receptor knockout (KO) mice with Apolipoprotein E (ApoE) KO mice, a standard model for atherosclerosis. nih.gov When these UT/ApoE double knockout (DKO) mice were fed a high-fat diet, they exhibited significantly increased atherosclerosis compared to the ApoE KO mice alone. nih.gov This worsening of the atherosclerotic phenotype was associated with increased serum insulin (B600854) and lipids, suggesting a protective role for the UT receptor in lipid metabolism and the development of atherosclerosis. nih.gov Further investigation revealed that hepatocytes from UT KO mice had reduced lipoprotein uptake. nih.gov
In zebrafish, genetic manipulation has been used to study the roles of urotensin II-related peptides (URPs), Urp1 and Urp2. elifesciences.org The combined genetic loss of both Urp1 and Urp2 resulted in the development of adolescent-onset spinal curves. elifesciences.org This finding established that the urotensinergic system is essential for maintaining normal spine morphology in this species and provides a new animal model for studying spinal deformities. elifesciences.org
Surgical Models of Disease (e.g., Myocardial Infarction, Nephrectomy)
Surgical models that mimic human diseases are critical for understanding how the urotensin-II system contributes to pathology. These models involve surgically inducing a disease state, such as myocardial infarction or renal ischemia, and then evaluating the role and effects of urotensin-II.
One such model is the induction of myocardial infarction in rabbits through the ligation of a coronary artery. nih.gov In these animals, which exhibit left ventricular dysfunction, the administration of human urotensin-II resulted in a greater increase in pulmonary arterial pressure compared to control animals, suggesting that the peptide's effects are enhanced in the setting of cardiac injury. nih.gov Other studies using an ex vivo ischemia-reperfusion model in isolated rat hearts have suggested a cardioprotective property for both urotensin-II and urotensin-related peptide. nih.gov
In a model of chronic volume overload , created in rats by a surgical aorto-caval fistula, chronic administration of urotensin-II was found to preserve myocardial contractility and have beneficial renal hemodynamic effects. nih.govnih.gov
To study renal disease , a model of acute renal failure is induced in rats by temporarily clamping the renal artery. psu.edu In this renal ischemia model, the administration of a UT receptor antagonist was shown to prevent the subsequent development of acute renal failure and the associated histological damage, indicating that endogenous urotensin-II plays a detrimental role in this context. psu.edu
Structure Activity Relationships Sar and Development of Urotensin Ii 114 124 Analogues As Research Tools
Identification of Key Amino Acid Residues for Receptor Binding and Activation
The biological activity of Urotensin II is primarily attributed to its cyclic core. Studies involving the systematic replacement of amino acids have been crucial in identifying the key residues responsible for receptor binding and activation.
The cyclic hexapeptide sequence, -Cys-Phe-Trp-Lys-Tyr-Cys-, is essential for the biological function of both U-II and its related peptide, URP. wikipedia.org Alanine-scanning and D-isomer scanning studies have revealed that the sequence Trp-Lys-Tyr within this cyclic region is critical for maintaining biological activity. nih.govnih.gov Specifically, the hydrophobic side chains of Tryptophan (Trp) and Tyrosine (Tyr), along with the positive charge of Lysine (Lys), are considered the pharmacophoric elements essential for binding to and activating the urotensin receptor. nih.gov Calcium mobilization studies have confirmed that Trp-7, Lys-8, and Tyr-9 are the only amino acids essential for receptor recognition and activation. physiology.org
Further investigations have highlighted the importance of the primary aliphatic amine's positive charge at position 8 and its specific spatial orientation for both receptor occupation and activation. nih.gov In contrast, the primary requirement at position 9 is the presence of an aromatic moiety. nih.gov While the N- and C-terminal residues flanking the cyclic region are more tolerant to substitutions, any replacement within the cyclic core significantly diminishes the peptide's contractile activity. nih.gov Interestingly, the octapeptide U-II(4-11) was found to be more potent than the full-length U-II, indicating that the C-terminal region contains the full biological activity. nih.gov
Design and Synthesis of Modified Urotensin II (114-124) Analogues
The insights gained from SAR studies have guided the rational design and synthesis of a multitude of Urotensin II (114-124) analogues. These modifications aim to enhance potency, selectivity, and stability, as well as to develop agonists and antagonists to better understand the urotensinergic system.
A common strategy involves modifications within the cyclic core. For instance, the disulfide bridge between the two cysteine residues is crucial for activity, and its disruption leads to a significant loss of function. nih.gov However, replacing the disulfide bridge with a lactam bridge of appropriate length has been shown to maintain bioactivity, albeit with reduced potency, suggesting that the size of the cyclic structure is a critical parameter. nih.gov
Single-point mutations of key residues have also been extensively explored. For example, modifying Lys8 to ornithine (Orn) resulted in a full agonist, [Orn⁸]U-II, with similar maximal effects to U-II in functional assays. nih.gov The synthesis of these peptide analogues is typically achieved through solid-phase peptide synthesis, followed by cleavage from the resin and cyclization to form the disulfide bridge. unina.it
More recently, research has focused on the N-terminal region of hU-II. Modifications at the Glu1 residue, including substitutions with neutral or positively charged amino acids, have led to the development of analogues with novel modulatory properties. unina.it These findings suggest that the N-terminal tail plays a role in fine-tuning the activity of UTR ligands. unina.it
Development of Research Probes and Pharmacological Tools for UTR Studies
The development of potent and selective Urotensin II (114-124) analogues has provided a valuable toolkit of research probes and pharmacological tools to investigate the multifaceted roles of the urotensinergic system. nih.govnih.gov These tools are essential for dissecting the physiological and pathophysiological functions of U-II and its receptor.
Radiolabeled analogues are crucial for receptor binding and localization studies. For example, [¹²⁵I]urotensin II has been used in competition binding experiments to determine the affinity of new analogues for the UT receptor. nih.gov The monoiodination of the Tyr6 residue in U-II(4-11) was also found to increase the peptide's potency, highlighting its potential as a radiolabeled probe. nih.gov
Selective agonists and antagonists are indispensable for elucidating the specific effects of UT receptor activation or blockade in various experimental models. Potent antagonists like urantide (B549374) have been instrumental in exploring the cardiovascular role of hU-II. nih.gov The development of non-peptide antagonists has also provided alternative pharmacological strategies for in vivo studies due to their potential for improved stability. nih.gov
Furthermore, the creation of biased agonists, which preferentially activate certain downstream signaling pathways over others, offers a more nuanced approach to studying UTR function. The design of benzotriazepin-2-ones as turn mimics has led to the discovery of molecules that can selectively modulate the biological activities of hU-II and URP, providing tools to differentiate their respective roles. nih.gov These advanced pharmacological tools are paving the way for a deeper understanding of the urotensinergic system and its potential as a therapeutic target. nih.gov
Future Directions and Emerging Research Avenues for Urotensin Ii 114 124
Elucidation of Novel Binding Partners and Modulators
While the primary receptor for Urotensin II (114-124) is the well-established UT receptor, the full spectrum of its molecular interactions remains an area ripe for exploration. wikipedia.org Future research will likely focus on identifying novel binding partners that could modulate the activity of the Urotensin II system. The development of more selective and potent agonists and antagonists is crucial for dissecting its multifaceted roles and for therapeutic applications. nih.gov
The quest for novel modulators has already yielded several compounds, though the need for greater specificity and varied mechanisms of action persists. The table below summarizes some of the existing modulators of the Urotensin II receptor, highlighting the ongoing efforts to expand this pharmacological toolkit.
| Modulator | Type | Reported Effect |
| Palosuran | Antagonist | Selective and orally active; improves pancreatic and renal function in diabetic rat models. |
| Urantide (B549374) | Antagonist | A selective and competitive antagonist peptide. |
| SB-706375 | Antagonist | An antagonist of the Urotensin II receptor. |
| GSK 1562590 | Antagonist | High affinity and selective antagonist for mammalian UT receptors. |
| FL104 | Agonist | A potent small molecule agonist. |
This table is for informational purposes and is not an exhaustive list.
Further research into allosteric modulators could also provide new therapeutic strategies, offering a more nuanced control over receptor signaling compared to traditional orthosteric ligands.
Investigation of Post-Translational Modifications and Proteolytic Processing
The biological activity of Urotensin II is fundamentally dependent on its post-translational modification and proteolytic processing. The human Urotensin II is derived from a preproprotein that undergoes cleavage to yield the mature 11-amino acid peptide. nih.gov A deeper understanding of the specific enzymes responsible for this processing, such as a putative urotensin converting enzyme (UCE), is a key area for future studies. nih.gov
Furthermore, the post-translational modifications of the UT receptor itself, such as glycosylation, are known to occur and can influence its function. wikipedia.org Future investigations should aim to elucidate how these modifications affect ligand binding, receptor trafficking, and signal transduction in response to Urotensin II (114-124). Understanding these processes in detail could reveal novel regulatory mechanisms and potential targets for intervention.
Role in Emerging Disease Models (e.g., specific cancer types, neurodegenerative models)
The Urotensin II system has been implicated in the pathogenesis of a growing number of diseases, making it a compelling target for research in various disease models.
Cancer: The Urotensin II/UT receptor system is increasingly recognized for its role in cancer progression. nih.gov Studies have shown its involvement in the proliferation of various cancer cells, including hepatoma and lung adenocarcinoma. nih.gov In bladder cancer, the expression of the UT receptor has been linked to the regulation of cell motility and invasion, with its levels potentially serving as a prognostic marker. Future research will likely explore the role of Urotensin II (114-124) in a wider range of specific cancer types, investigating its contribution to tumor angiogenesis, metastasis, and the tumor microenvironment. nih.gov
Neurodegenerative Models: While direct evidence is still emerging, several lines of inquiry suggest a potential role for the Urotensin II system in neurodegenerative diseases. For instance, Glycogen Synthase Kinase-3β (GSK-3β), a downstream target of Urotensin II signaling, has been implicated in the pathology of neurodegenerative conditions. plos.org Additionally, certain compounds that interact with the urotensin II receptor, such as pyrazolines, are being explored as potential therapeutic agents for neurodegenerative disorders. acs.org Future studies are warranted to directly investigate the expression and function of Urotensin II (114-124) and its receptor in established animal models of diseases like Alzheimer's and Parkinson's.
The table below summarizes the implication of the Urotensin II system in various disease models.
| Disease Model | Observed Role of Urotensin II System | Potential Research Focus |
| Hepatoma | Enhanced proliferation of human hepatoma cells. nih.gov | Investigation of specific signaling pathways involved. |
| Lung Adenocarcinoma | Increased tumor volume and inflammatory microenvironment. nih.gov | Development of targeted therapies to block Urotensin II signaling. |
| Bladder Cancer | Regulation of motility, invasion, and proliferation of cancer cells. | Use of UT receptor expression as a prognostic biomarker. |
| Neurodegenerative Diseases | Indirect links through downstream targets like GSK-3β. plos.org | Direct investigation in animal models of Alzheimer's and Parkinson's disease. |
Advanced Methodological Applications (e.g., optogenetics, single-cell transcriptomics)
The application of cutting-edge research methodologies holds the key to unlocking new insights into the function of Urotensin II (114-124).
Potential as a Biomarker in Experimental and Preclinical Contexts
Elevated plasma levels of Urotensin II have been observed in a variety of disease states, suggesting its potential as a biomarker for disease activity and prognosis. nih.govnih.gov Future preclinical studies should focus on validating the utility of Urotensin II (114-124) as a biomarker in a range of experimental models. This includes longitudinal studies to track changes in Urotensin II levels over the course of disease progression and in response to therapeutic interventions.
The table below highlights some of the conditions where altered Urotensin II levels have been reported, underscoring its biomarker potential.
| Condition | Reported Change in Urotensin II Levels |
| Essential Hypertension | Elevated |
| Heart Failure | Elevated |
| Atherosclerosis | Elevated |
| Diabetes Mellitus | Elevated |
| Renal Failure | Elevated |
| Portal Hypertension/Cirrhosis | Elevated |
Source: nih.gov
Further research is needed to establish the sensitivity and specificity of Urotensin II (114-124) as a biomarker in these and other conditions, and to determine its predictive value in preclinical settings.
Integration with Systems Biology and Network Pharmacology Approaches
The complex and pleiotropic effects of Urotensin II (114-124) make it an ideal candidate for investigation using systems-level approaches. nih.gov Systems biology, which aims to understand the interactions between the components of a biological system, can be used to model the signaling networks downstream of UT receptor activation.
Network pharmacology, a related discipline, can be used to identify the multiple targets of drugs and to understand their effects on the broader biological network. nih.gov For example, network pharmacology has been used to explore how traditional Chinese medicines may exert their therapeutic effects by modulating the Urotensin II system. nih.gov Future research integrating these computational approaches with experimental data will be crucial for building a comprehensive picture of Urotensin II's role in health and disease, and for identifying novel therapeutic strategies that target the entire Urotensin II network.
Q & A
Q. How can researchers measure Urotensin II (114-124)-induced intracellular calcium flux in HEK293 cells expressing human UTR?
To quantify calcium mobilization, use fluorescent calcium-sensitive dyes (e.g., Fluo-4 AM) in HEK293 cells transfected with human UTR. Stimulate cells with increasing concentrations of Urotensin II (114-124) (EC₅₀ = 0.6 nM) and monitor fluorescence intensity via plate readers or fluorescence microscopy. Include controls with receptor antagonists (e.g., SB-657510) to confirm specificity .
Q. What experimental protocols validate GPR14 receptor binding for Urotensin II (114-124)?
Perform competitive radioligand binding assays using HEK293 membranes expressing GPR14. Incubate with a radiolabeled ligand (e.g., [¹²⁵I]-Urotensin II) and increasing concentrations of unlabeled Urotensin II (114-124). Calculate binding affinity (Ki) using nonlinear regression analysis. Reported Ki values for related peptides range from 0.4 to 5.7 nM, depending on receptor subtypes .
Q. How should researchers assess Urotensin II (114-124)-induced vascular contraction ex vivo?
Use isolated rat thoracic aortic rings mounted in organ baths. Pre-treat tissues with inhibitors (e.g., L-NAME for nitric oxide synthase) to isolate pathways. Apply cumulative doses of Urotensin II (114-124) (1 pM–1 µM) and measure isometric tension. Note species-specific responses; murine arteries may exhibit weaker contraction than human models .
Q. What methods ensure peptide stability and disulfide bridge integrity in Urotensin II (114-124)?
Verify peptide purity (>98%) via HPLC and confirm disulfide bonds (Cys5-Cys10) using mass spectrometry (LC-MS). Store lyophilized peptide at -80°C and reconstitute in degassed buffers (pH 7.4) to prevent oxidation. Include reducing agents (e.g., DTT) in control experiments to test disulfide-dependent activity .
Advanced Research Questions
Q. How can contradictory data on Urotensin II (114-124)-induced ROS in pulmonary artery smooth muscle cells be resolved?
Discrepancies in ROS levels may arise from differences in NADPH oxidase (NOX) isoform expression. Use siRNA knockdown of NOX subunits (e.g., NOX4) or inhibitors (e.g., apocynin) to confirm pathway specificity. Measure ROS via DCFDA fluorescence and correlate with proliferative markers (e.g., Ki-67). Contradictions may reflect cell-specific NOX activation or antioxidant buffering capacity .
Q. What strategies address Urotensin II receptor promiscuity when designing selective antagonists?
GPR14 exhibits cross-reactivity with corticotropin-releasing factor (CRF) receptors. Use chimeric receptor constructs to map ligand-binding domains. Screen compound libraries (e.g., TargetMol’s 20,000+ inhibitors) for selective GPR14 antagonists. Validate specificity using CRF receptor knockout models and functional assays (e.g., cAMP vs. calcium signaling) .
Q. How do researchers confirm the role of NADPH oxidase in Urotensin II (114-124)-mediated vascular smooth muscle proliferation?
Combine genetic and pharmacological approaches: (1) Transfect cells with NOX4-specific shRNA, (2) pre-treat with NOX inhibitors (e.g., GKT137831), and (3) measure proliferation via BrdU incorporation or EdU assays. Co-stain for ROS and validate with antioxidant rescue experiments (e.g., N-acetylcysteine) .
Q. What experimental designs account for cross-species differences in Urotensin II receptor activation?
Human GPR14 has distinct ligand affinity compared to rodent isoforms. Use species-specific receptor transfection systems (e.g., human vs. rat GPR14 in CHO cells) for comparative studies. Test Urotensin II (114-124) analogs (e.g., mouse Urotensin II acetate) to identify sequence-dependent activation .
Q. How can Urotensin II (114-124) be leveraged to study non-cardiovascular pathologies, such as cancer?
Explore its role in tumor angiogenesis or metastasis via in vitro co-culture models (e.g., endothelial and cancer cells). Measure VEGF secretion and invasion assays (e.g., Matrigel). Correlate Urotensin II receptor expression in clinical samples (e.g., breast cancer biopsies) with patient outcomes using immunohistochemistry .
Q. What statistical approaches are recommended for analyzing dose-response variability in Urotensin II (114-124) studies?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test and report variability as SEM. For clinical correlations, use multivariate regression to adjust for confounders (e.g., age, comorbidities) .
Key Notes
- Data Reproducibility : Ensure batch-to-batch peptide consistency via QC protocols (e.g., NMR, CD spectroscopy).
- Ethical Compliance : Adhere to institutional guidelines for animal/cell line use, especially in cancer-related studies .
- Advanced Tools : Utilize CADD/AIDD platforms (e.g., TargetMol’s virtual screening) for structure-activity relationship (SAR) optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
